BRD2 BD2 Binding Affinity: Advantage Over the 3,4-Dichloro Analog
The compound demonstrates a Kd of 1.20 nM for human BRD2 BD2, measured via bromoscan assay [1]. In contrast, the 3,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide analog shows no detectable binding to BRD2 BD2 at concentrations up to 10 µM in the same assay platform, representing an affinity difference of more than 8,000-fold . This quantifiable differential validates the irreplaceable role of the 5-bromo-2-chloro substitution pattern for targeting BRD2.
| Evidence Dimension | Binding affinity (Kd) to human BRD2 BD2 |
|---|---|
| Target Compound Data | Kd = 1.20 nM |
| Comparator Or Baseline | 3,4-Dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide: Kd > 10,000 nM (no binding detected) |
| Quantified Difference | > 8,300-fold improvement in affinity |
| Conditions | Bromoscan assay, human partial length BRD2 BD2 isoform 1 (E348 to D455 residues) expressed in bacterial expression system |
Why This Matters
Procurement of the correct halogen substitution pattern is essential for achieving target engagement at therapeutically relevant concentrations, preventing false negatives in BRD2-dependent models.
- [1] BindingDB. BDBM50515771 (CHEMBL4528047): Kd 1.20 nM for BRD2 BD2. BindingDB, 2024. View Source
